N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline
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Overview
Description
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline is a complex organic compound with a unique structure featuring various functional groups including a benzylsulfanyl group, a triazinyl group, a vinyl group, and a chloroaniline moiety. This compound has garnered interest in the scientific community due to its diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline can be synthesized through multiple synthetic routes involving the following key steps:
Formation of the Triazine Core: : Typically, this involves the reaction of cyanuric chloride with methylamine and aniline derivatives under controlled conditions.
Introduction of Benzylsulfanyl Group: : This step involves the nucleophilic substitution reaction of a suitable benzyl mercaptan derivative with the 3-position of the triazine core.
Vinyl Group Incorporation:
Final Assembly: : The chloroaniline moiety is introduced using standard aromatic substitution reactions.
Industrial Production Methods
Industrial production typically follows optimized versions of the laboratory-scale synthesis with emphasis on yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: : Ensures precise control over reaction conditions.
Continuous Flow Synthesis: : Suitable for large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involving agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitutions are possible.
Coupling Reactions: : Including Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: : Carried out in acidic or basic conditions depending on the specific oxidizing agent.
Reduction: : Often performed in alcoholic solvents at low temperatures.
Substitution: : Typically requires an appropriate solvent and base or acid catalyst.
Coupling Reactions: : Usually done in the presence of palladium catalysts and base.
Major Products
The reactions can yield a variety of products such as oxidized derivatives, reduced forms, and substituted triazines, each of which may have distinct properties and applications.
Scientific Research Applications
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline has significant applications in:
Chemistry: : Used as an intermediate for the synthesis of complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Evaluated for its potential therapeutic properties.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The benzylsulfanyl group is crucial for binding affinity, while the triazine core plays a role in the specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(Benzylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline
N-(2-(3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline
N-(2-(3-(Benzylsulfanyl)-6-ethyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline
Uniqueness
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-chloroaniline stands out due to its specific substitution pattern which imparts unique physicochemical properties and biological activities, making it a versatile compound for various applications.
There you have it—an in-depth look at this intriguing compound. Where should we dive next?
Properties
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-14-18(11-12-21-17-9-7-16(20)8-10-17)22-19(24-23-14)25-13-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEJPHHBWTVRPU-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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